molecular formula C8H7BrFNO B15365975 2-Bromo-6-(3-fluorooxetan-3-yl)pyridine

2-Bromo-6-(3-fluorooxetan-3-yl)pyridine

Cat. No.: B15365975
M. Wt: 232.05 g/mol
InChI Key: HAUBZRNURRDPAX-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-fluorooxetan-3-yl)pyridine is a chemical compound characterized by a bromine atom and a fluorooxetan-3-yl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(3-fluorooxetan-3-yl)pyridine typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the bromine and fluorooxetan-3-yl groups. Common synthetic routes include halogenation reactions and nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(3-fluorooxetan-3-yl)pyridine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine atom to a higher oxidation state.

  • Reduction: Reduction of the pyridine ring or the fluorooxetan-3-yl group.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction reactions may involve hydrogen gas and a metal catalyst.

  • Substitution reactions typically use nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation can produce this compound oxide.

  • Reduction can yield this compound hydride.

  • Substitution can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-(3-fluorooxetan-3-yl)pyridine has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its use in drug development, particularly in targeting specific biological pathways.

  • Industry: Employed in the production of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to desired therapeutic outcomes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

2-Bromo-6-(3-fluorooxetan-3-yl)pyridine is unique due to its specific structural features. Similar compounds include:

  • 2-Bromo-6-(3-chlorooxetan-3-yl)pyridine

  • 2-Bromo-6-(3-methoxyoxetan-3-yl)pyridine

  • 2-Bromo-6-(3-ethoxyoxetan-3-yl)pyridine

These compounds differ in the substituents attached to the oxetan ring, which can affect their chemical reactivity and biological activity.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

2-bromo-6-(3-fluorooxetan-3-yl)pyridine

InChI

InChI=1S/C8H7BrFNO/c9-7-3-1-2-6(11-7)8(10)4-12-5-8/h1-3H,4-5H2

InChI Key

HAUBZRNURRDPAX-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=NC(=CC=C2)Br)F

Origin of Product

United States

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